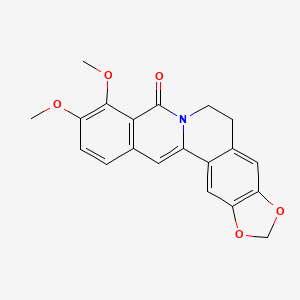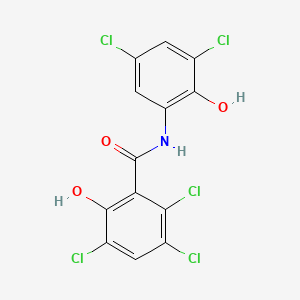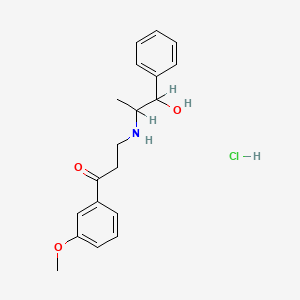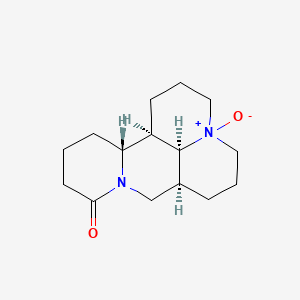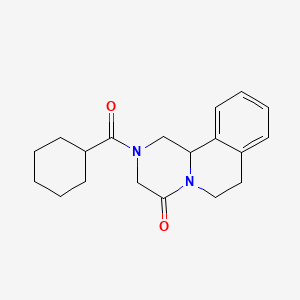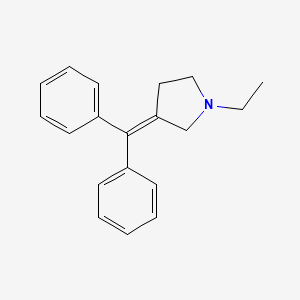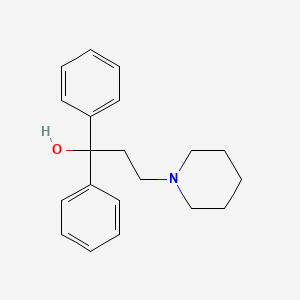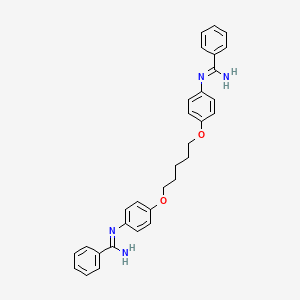
IK1 inhibitor PA-6
Overview
Description
IK1 inhibitor PA-6 is a pentamidine analogue that acts as a selective and potent inhibitor of the inward rectifier potassium current (IK1) carried by KIR2.x ion channels. This compound has shown significant potential in the treatment of cardiac arrhythmias, particularly atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IK1 inhibitor PA-6 involves the modification of the pentamidine structure. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it generally involves the introduction of specific functional groups to enhance its selectivity and potency towards KIR2.x ion channels .
Industrial Production Methods: Industrial production methods for this compound are not explicitly documented. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: IK1 inhibitor PA-6 primarily undergoes substitution reactions due to its structure as a pentamidine analogue. The compound’s interactions with various reagents and conditions are designed to enhance its inhibitory effects on KIR2.x ion channels .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts that facilitate the substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives that retain the core structure of pentamidine but with enhanced selectivity and potency towards KIR2.x ion channels .
Scientific Research Applications
IK1 inhibitor PA-6 has a wide range of scientific research applications, particularly in the fields of cardiology and electrophysiology. It is used to study the role of IK1 in cardiac physiology and pathophysiology, including its involvement in setting the resting membrane potential and contributing to action potential repolarization . The compound has also been investigated for its potential therapeutic effects in treating atrial fibrillation and other cardiac arrhythmias .
Mechanism of Action
IK1 inhibitor PA-6 exerts its effects by selectively inhibiting the inward rectifier potassium current (IK1) carried by KIR2.x ion channels. This inhibition leads to the elevation of KIR2.1 protein expression and induces intracellular accumulation of KIR2.1 . The compound’s interaction with the cytoplasmic pore region of the channel results in a higher affinity and specificity compared to other inhibitors .
Comparison with Similar Compounds
IK1 inhibitor PA-6 is unique in its high selectivity and potency towards KIR2.x ion channels compared to other similar compounds. Some of the similar compounds include:
- Pentamidine: The parent compound from which PA-6 is derived. It has lower specificity and potency compared to PA-6 .
- BaCl2: An established IK1 inhibitor that lacks specificity and has side effects that limit its use in vivo .
This compound stands out due to its higher efficiency and specificity, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGITKEGWIZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


